Crystallographic Fragment Binding Validation at 1.58 Å Resolution for the (S)-Configured Scaffold versus Unreported (R)-Enantiomer Binding
The methyl ester derivative of (S)-2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid (assigned ligand code VIK in PDB entry 7FL6) was screened as part of the F2X-Universal Fragment Library against the yeast spliceosomal Aar2/RNaseH protein-protein complex. The (S)-configured fragment yielded interpretable electron density at the binding site, with the refined complex structure deposited at 1.58 Å resolution [1]. The ligand exhibited a real-space correlation coefficient (RSCC) of 0.604 and was assigned as the best-fitted instance in the entry [2]. Critically, the F2X-Universal Library does not contain the corresponding (R)-enantiomer methyl ester, meaning no comparative binding data exists for the opposite stereoisomer under identical screening conditions. This establishes the (S)-form as the stereochemically validated fragment hit, while the (R)-enantiomer remains untested in this context [1].
| Evidence Dimension | Crystallographic fragment binding – presence of validated electron density in protein-fragment complex |
|---|---|
| Target Compound Data | methyl [(3S)-1,1-dioxo-1λ⁶-thiolan-3-yl]acetate: RSCC = 0.604, deposited at 1.58 Å resolution in PDB 7FL6 |
| Comparator Or Baseline | methyl (R)-enantiomer: not present in the F2X-Universal Library, no binding data available |
| Quantified Difference | Presence vs. absence of crystallographically validated binding data for the (S)-form; (R)-form has no equivalent structural evidence |
| Conditions | Large-scale crystallographic fragment screening against Aar2/RNaseH complex (Saccharomyces cerevisiae), X-ray diffraction at 1.58 Å, F2X-Universal Library soaking |
Why This Matters
The validated crystallographic binding of the (S)-configured scaffold provides direct structural evidence of target engagement, enabling downstream fragment growing or linking efforts — a capability that is absent for the (R)-enantiomer and cannot be assumed by symmetry.
- [1] Barthel T, Wollenhaupt J, Lima GMA, Wahl MC, Weiss MS. Large-Scale Crystallographic Fragment Screening Expedites Compound Optimization and Identifies Putative Protein-Protein Interaction Sites. J Med Chem. 2022;65(21):14630-14641. doi:10.1021/acs.jmedchem.2c01165 View Source
- [2] RCSB PDB. Ligand Validation: VIK (methyl [(3S)-1,1-dioxo-1lambda~6~-thiolan-3-yl]acetate) in entry 7FL6. wwPDB Validation Report. View Source
